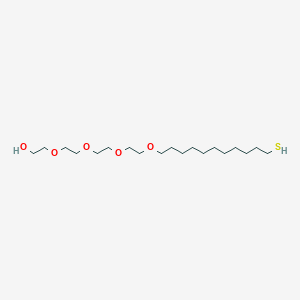
Thiol-C9-PEG5
概要
説明
Thiol-C9-PEG5 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valued for its ability to join two essential ligands, facilitating the selective degradation of target proteins .
準備方法
Synthetic Routes and Reaction Conditions
Thiol-C9-PEG5 is synthesized through a series of chemical reactions involving the conjugation of a thiol group to a PEG chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as a maleimide or a succinimidyl ester.
Thiol Conjugation: The activated PEG is then reacted with a thiol-containing compound under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Controlled Reaction Conditions: The thiol conjugation is carried out in controlled environments to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Thiol-C9-PEG5 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Conjugation: The PEG chain can be conjugated to other molecules through its terminal hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Substitution: Alkyl halides or other electrophiles.
Conjugation: Carbodiimides or other coupling agents.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Products: Formed from nucleophilic substitution reactions.
Conjugates: Formed from the conjugation of the PEG chain to other molecules.
科学的研究の応用
Thiol-C9-PEG5 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases.
Industry: Utilized in the development of advanced materials and drug delivery systems.
作用機序
Thiol-C9-PEG5 exerts its effects by acting as a linker in PROTACs. The mechanism involves:
Binding: One end of the linker binds to an E3 ubiquitin ligase, while the other end binds to the target protein.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in its cellular levels.
類似化合物との比較
Similar Compounds
Thiol-C9-PEG3: A shorter PEG-based linker with similar properties.
Thiol-C11-PEG5: A longer alkyl chain with the same PEG length.
Thiol-C9-PEG7: A longer PEG chain with the same alkyl length.
Uniqueness
Thiol-C9-PEG5 is unique due to its optimal balance of hydrophilicity and hydrophobicity, making it highly effective in forming stable PROTACs. Its specific length and functional groups provide an ideal linker for various applications in targeted protein degradation .
特性
IUPAC Name |
2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O5S/c20-10-12-22-14-16-24-18-17-23-15-13-21-11-8-6-4-2-1-3-5-7-9-19-25/h20,25H,1-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBMVUDHPRVCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCOCCOCCOCCO)CCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584857 | |
| Record name | 23-Sulfanyl-3,6,9,12-tetraoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130727-42-3 | |
| Record name | 23-Sulfanyl-3,6,9,12-tetraoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















